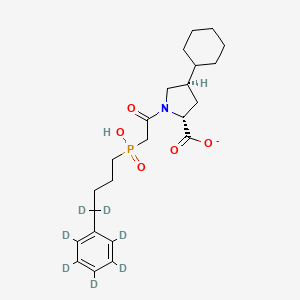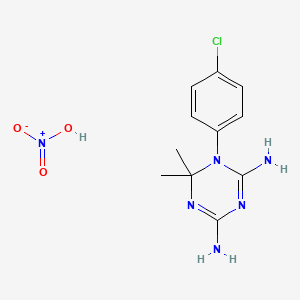
Alcophosphamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Alcophosphamide-d4: is a deuterium-labeled derivative of Alcophosphamide, which is a metabolite of the chemotherapeutic agent Cyclophosphamide. The molecular formula of this compound is C7H13D4Cl2N2O3P, and it has a molecular weight of 283.13. This compound is primarily used in research settings, particularly in the study of metabolic pathways and the pharmacokinetics of Cyclophosphamide.
作用機序
Target of Action
Alcophosphamide-d4 is a metabolite of the chemotherapeutic agent Cyclophosphamide . It is primarily targeted towards CXCR , Fluorescent Dye , GCGR , and Neuropeptide Y Receptor . These targets play crucial roles in various biological processes, including cancer progression, endocrine regulation, metabolic diseases, and neurological disorders .
Mode of Action
This compound, similar to its parent compound Cyclophosphamide, is a prodrug that requires enzymatic bioactivation to manifest cytostatic activity . Following activation and formation of phosphoramide mustard, this compound acts as a bi-functional alkylating agent . It forms both intra- and interstrand DNA cross-links and DNA-protein cross-links , resulting in inhibition of DNA replication and cell death by apoptosis .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to its targets, which include CXCR, GCGR, and Neuropeptide Y Receptor . These pathways are involved in various physiological processes, including immune response, glucose homeostasis, and neuronal signaling . The disruption of these pathways by this compound can lead to altered cellular functions and potential therapeutic effects.
Pharmacokinetics
The pharmacokinetics of this compound is expected to be similar to that of Cyclophosphamide, given that it is a metabolite of the latter . Cyclophosphamide undergoes a complex process of metabolic activation and inactivation . A population pharmacokinetic model has been developed that simultaneously describes the kinetics of Cyclophosphamide and its active metabolite, 4-hydroxycyclophosphamide . This model could potentially be applied to understand the ADME properties of this compound.
Result of Action
The primary result of this compound action is the induction of DNA damage, leading to cell death . By forming DNA cross-links, this compound disrupts the normal process of DNA replication . This disruption can trigger apoptosis, or programmed cell death, effectively eliminating cancerous or abnormal cells .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Alcophosphamide-d4 involves the incorporation of deuterium atoms into the structure of Alcophosphamide. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The general synthetic route involves the reaction of deuterated 3-hydroxypropyl alcohol with N,N-bis(2-chloroethyl)phosphorodiamidic acid .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of deuterated reagents is crucial in maintaining the deuterium labeling of the final product .
化学反応の分析
Types of Reactions: Alcophosphamide-d4 undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized metabolites.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols .
科学的研究の応用
Alcophosphamide-d4 is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study the structure and reaction mechanisms of Cyclophosphamide and its metabolites.
Biology: Employed in metabolic studies to trace the pathways and interactions of Cyclophosphamide in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution, metabolism, and excretion of Cyclophosphamide in the body.
Industry: Applied in the development of new chemotherapeutic agents and the optimization of existing ones.
類似化合物との比較
Cyclophosphamide: The parent compound from which Alcophosphamide-d4 is derived.
N-Dechloroethyl Cyclophosphamide: A metabolite of Cyclophosphamide with similar properties.
4-Hydroxy Cyclophosphamide: Another metabolite of Cyclophosphamide that shares similar biological activities.
Uniqueness: this compound is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms allows for more precise tracking and analysis in metabolic studies, making it a valuable tool in understanding the pharmacokinetics and dynamics of Cyclophosphamide.
特性
CAS番号 |
1794817-39-2 |
|---|---|
分子式 |
C7H17Cl2N2O3P |
分子量 |
283.122 |
IUPAC名 |
3-[amino-[bis(2-chloro-2,2-dideuterioethyl)amino]phosphoryl]oxypropan-1-ol |
InChI |
InChI=1S/C7H17Cl2N2O3P/c8-2-4-11(5-3-9)15(10,13)14-7-1-6-12/h12H,1-7H2,(H2,10,13)/i2D2,3D2 |
InChIキー |
BZGFIGVSVQRQBJ-RRVWJQJTSA-N |
SMILES |
C(CO)COP(=O)(N)N(CCCl)CCCl |
同義語 |
N,N-Bis(2-chloroethyl)phosphorodiamidic Acid-d4 3-Hydroxypropyl Ester; O-(3-Hydroxypropyl) N,N-Bis(2-chloroethyl)phosphorodiamidate-d4; NSC 153182-d4; NSC 227248-d4; |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[[3-Bromo-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586494.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione](/img/structure/B586495.png)
![5-[[3-Chloro-4-(2-cyclohexylethoxy)phenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586498.png)

![5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4](/img/structure/B586502.png)


![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)

![(2R,5S,10aS,10bS)-Octahydro-10b-hydroxy-5-isobutyl-2-isopropyl-3,6-dioxo-8H-oxazolo[3,2-a]pyrrolo[2,1-c]pyrazine-2-carboxylic Acid](/img/structure/B586512.png)

